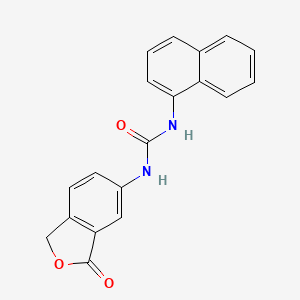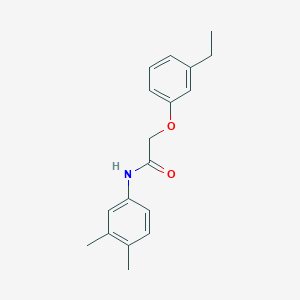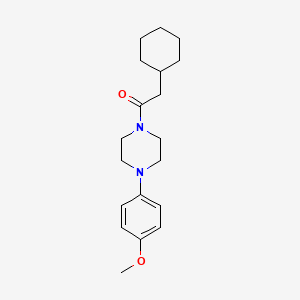
N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea, also known as NBUDU, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. NBUDU is a urea derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea is not fully understood, but it is thought to involve the inhibition of specific enzymes or signaling pathways. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has been shown to exhibit various biochemical and physiological effects in scientific research studies. These effects include anti-inflammatory activity, anti-cancer properties, and anti-diabetic activity. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea also exhibits a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, one limitation of using N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research on N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea. One area of investigation could be the development of N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea derivatives with improved pharmacological properties. Another area of research could be the investigation of the molecular mechanisms underlying N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea's anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea could be investigated for its potential as a therapeutic agent in other disease states, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea involves the reaction of 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid with 1-naphthylamine in the presence of carbonyldiimidazole. The resulting product is then treated with urea to yield N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea. The synthesis method has been optimized to produce high yields of N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea with good purity.
Applications De Recherche Scientifique
N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea had anti-cancer properties by inducing apoptosis in cancer cells. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has also been investigated for its potential as an anti-diabetic agent, as it was found to improve glucose tolerance in animal models.
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-(3-oxo-1H-2-benzofuran-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18-16-10-14(9-8-13(16)11-24-18)20-19(23)21-17-7-3-5-12-4-1-2-6-15(12)17/h1-10H,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWRZZASCVMIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)


![9-(morpholin-4-ylcarbonyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686367.png)
![2,2'-[(2,6-difluorobenzyl)imino]diethanol](/img/structure/B5686374.png)
![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
![N,N-dimethyl-2-{[(2-methyl-2-morpholin-4-ylpropanoyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5686399.png)
![5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5686406.png)
![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)

